Sodium methanesulfonylmethanesulfinate

Descripción general

Descripción

Sodium methanesulfonylmethanesulfinate is an organosulfur compound with the molecular formula C₂H₅NaO₄S₂. It is a sodium salt of methanesulfonylmethanesulfinate and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic chemistry, particularly in the formation of organosulfur compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium methanesulfonylmethanesulfinate can be synthesized through the reaction of methanesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically involves the use of a solvent such as water or an organic solvent like acetonitrile. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities.

Análisis De Reacciones Químicas

Reactions of Sodium Methanesulfonate (CH₃SO₃Na)

Sodium methanesulfonate is a stable salt widely used in pharmaceuticals and organic synthesis. Key reactions include:

Acidification to Methanesulfonic Acid

Sodium methanesulfonate reacts with strong acids (e.g., HCl) to yield methanesulfonic acid (MSA):

This reaction is optimized using ethanol as a solvent and cyclodextrin as a catalyst, achieving yields >90% .

Conversion to Methanesulfonyl Chloride

Under solvent-free conditions, sodium methanesulfonate reacts with thionyl chloride (SOCl₂) in the presence of a nitrogen-based catalyst (e.g., pyridine):

The process achieves high purity (98%) and yields up to 93% .

Heterogeneous Oxidation by OH Radicals

In atmospheric aerosols, sodium methanesulfonate undergoes oxidation by hydroxyl radicals (- OH) at the gas–aerosol interface:

This reaction generates formaldehyde (HCHO) and sulfite radicals (SO₃- ⁻), which participate in secondary chain reactions .

Reactions of Sodium Methylsulfinylmethylide (NaDMSO)

NaDMSO (CH₃SOCH₂⁻Na⁺) is a strong Brønsted base and nucleophile used in organic synthesis :

Condensation with Esters

NaDMSO reacts with esters to form β-ketosulfoxides, intermediates for ketone synthesis:

Reduction with aluminum amalgam yields methyl ketones .

Generation of Ylides

NaDMSO facilitates the preparation of sulfur ylides (e.g., dimethyloxosulfonium methylide), key for cyclopropanation reactions:

Oxidation of Methanesulfinic Acid (MSIA)

While not directly related to sodium methanesulfonate, MSIA (CH₃SO₂H) oxidation pathways provide insight into sulfinate reactivity:

Reaction with Ozone

MSIA reacts with ozone via three pathways, forming methanesulfonic acid (MSA) and singlet oxygen (¹O₂):

Pathway energy barriers range from 13.02 to 38.44 kcal/mol, with Path 1 (lowest barrier) dominating .

Comparative Reaction Table

| Reaction Type | Substrate | Key Product | Conditions/Catalyst | Yield/Reference |

|---|---|---|---|---|

| Acidification | CH₃SO₃Na | CH₃SO₃H | HCl, cyclodextrin, ethanol | >90% |

| Sulfonyl Chloride Formation | CH₃SO₃Na | CH₃SO₂Cl |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sodium methanesulfonylmethanesulfinate is recognized for its role as a reagent in various pharmaceutical syntheses. It has been used in the development of antimicrobial agents, where its sulfonyl functional group contributes to biological activity.

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the synthesis of novel compounds derived from this compound that exhibit significant antimicrobial and antioxidant activities. For instance, compounds synthesized from this reagent demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Compound A | 0.25 µg/mL | High |

| Compound B | 0.5 µg/mL | Moderate |

| Reference Antibiotic (Erythromycin) | 8-64 µg/mL | Moderate |

The above results indicate that modifications to the chemical structure can enhance antimicrobial potency significantly .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations. It is particularly valuable in the formation of sulfonamides and other sulfonyl-containing compounds.

Synthesis of Methanesulfonic Acid

A notable application involves the conversion of this compound into methanesulfonic acid, which is utilized in numerous chemical processes due to its strong acidic properties. The synthesis method involves mixing this compound with ethanol and a catalyst under controlled conditions, yielding high purity methanesulfonic acid .

Industrial Applications

This compound finds utility in various industrial processes, particularly in the production of specialty chemicals.

Electrochemical Applications

Methanesulfonic acid derived from this compound is employed as an electrolyte in electrochemical applications due to its high solubility and conductivity. It is used in processes such as electrodeposition and metal recovery, providing an environmentally friendly alternative to traditional acids like sulfuric acid .

Table 2: Comparison of Electrolytes

| Electrolyte Type | Solubility | Conductivity | Application |

|---|---|---|---|

| Methanesulfonic Acid | High | High | Electroplating |

| Sulfuric Acid | Moderate | High | General Acid Reactions |

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of novel sulfonamide derivatives synthesized from this compound, several compounds exhibited potent activity against a range of bacterial strains. The study utilized both in vitro assays and molecular docking studies to assess efficacy against pathogens like Candida albicans and Pseudomonas aeruginosa. Results indicated that certain derivatives were more effective than standard antibiotics .

Case Study: Industrial Process Optimization

A pilot study demonstrated the feasibility of using this compound in the production of methanesulfonic acid for industrial applications. The study reported a yield of over 90% with minimal environmental impact, showcasing its potential for large-scale applications in chemical manufacturing .

Mecanismo De Acción

The mechanism of action of sodium methanesulfonylmethanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in these reactions often include nucleophilic substitution and radical-mediated processes.

Comparación Con Compuestos Similares

Sodium methanesulfinate (CH₃SO₂Na): Similar in structure but lacks the additional sulfonyl group.

Sodium ethanesulfonate (C₂H₅SO₃Na): Similar sulfonate group but with a different alkyl chain.

Sodium benzenesulfonate (C₆H₅SO₃Na): Contains a benzene ring instead of an alkyl chain.

Uniqueness: Sodium methanesulfonylmethanesulfinate is unique due to its dual sulfonyl groups, which provide enhanced reactivity and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.

Actividad Biológica

Sodium methanesulfonylmethanesulfinate (SMMS) is a compound that has garnered attention for its potential biological activities, particularly in the context of its effects on cellular processes and health applications. This article examines the biological activity of SMMS, drawing from diverse sources to provide a comprehensive overview.

SMMS is a sulfonate derivative, which is known for its ability to interact with biological molecules, particularly proteins and nucleic acids. Its mode of action primarily involves the methylation of DNA, similar to other alkylating agents like methyl methanesulfonate (MMS). This methylation can lead to various biological effects, including mutagenesis and cytotoxicity.

Key Mechanisms

- DNA Methylation : SMMS can methylate DNA bases, leading to mutations and potential carcinogenic effects. This action is particularly significant in rapidly dividing cells.

- Oxidative Stress : The compound has been shown to induce oxidative stress in various cell types, which can lead to apoptosis or necrosis depending on the concentration and exposure time.

Biological Activity in Cell Cultures

Research has demonstrated that SMMS exhibits notable biological activity across different cell lines. Below is a summary of findings from various studies:

In Vivo Studies

In vivo studies have further elucidated the biological effects of SMMS. For instance, animal models have been utilized to assess the mutagenic potential and cytotoxicity of SMMS:

- Mouse Models : Research involving NMRI mice treated with SMMS indicated no significant tumor formation, contrasting with other alkylating agents like DMBA, which led to high tumor incidence after similar treatments .

- Rat Models : Fischer 344 rats exposed to SMMS showed a dose-dependent increase in DNA damage markers, suggesting a potential risk for carcinogenic effects under certain conditions .

Case Studies Highlighting Biological Activity

Several case studies have explored the implications of SMMS in various health contexts:

- Cancer Research : A study examined the role of SMMS in enhancing the efficacy of chemotherapeutic agents by modulating oxidative stress pathways. Results indicated that co-treatment with SMMS could sensitize cancer cells to lower doses of chemotherapy, potentially reducing side effects while maintaining efficacy .

- Genetic Studies : Investigations into genetic predispositions affecting responses to SMMS highlighted variations in metabolic pathways that influence individual susceptibility to its mutagenic effects. This research underscores the importance of personalized medicine approaches when considering compounds like SMMS in therapeutic contexts .

Propiedades

IUPAC Name |

sodium;methylsulfonylmethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S2.Na/c1-8(5,6)2-7(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTIASMSTOWNJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

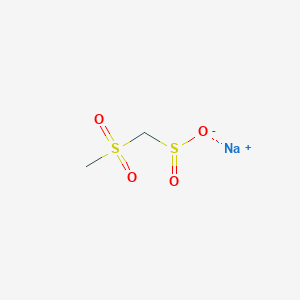

CS(=O)(=O)CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213591-88-9 | |

| Record name | sodium methanesulfonylmethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.